methyl (E)-3-anilino-2-nitroprop-2-enoate
Overview
Description
Methyl (E)-3-anilino-2-nitroprop-2-enoate is an organic compound characterized by its unique structure, which includes an aniline group, a nitro group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (E)-3-anilino-2-nitroprop-2-enoate typically involves the condensation of aniline with methyl 2-nitroacrylate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl (E)-3-anilino-2-nitroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Reduction of the nitro group: Aniline derivatives.
Hydrolysis of the ester group: Carboxylic acids.
Substitution reactions: Various substituted aniline derivatives.
Scientific Research Applications
Methyl (E)-3-anilino-2-nitroprop-2-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structure allows for modifications that can enhance biological activity.
Medicine: Research into the medicinal properties of derivatives of this compound has shown potential in the development of anti-inflammatory and anticancer agents.
Industry: The compound’s unique structure makes it useful in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl (E)-3-anilino-2-nitroprop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aniline group can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The ester group can be hydrolyzed to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl (E)-3-anilino-2-nitroprop-2-enoate vs. This compound derivatives: Derivatives with different substituents on the aniline ring can exhibit varying biological activities and chemical reactivities.
This compound vs. Nitroaniline derivatives: Nitroaniline derivatives share the nitro and aniline groups but differ in the position and nature of other substituents, affecting their properties and applications.
Uniqueness: this compound is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
methyl (E)-3-anilino-2-nitroprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-16-10(13)9(12(14)15)7-11-8-5-3-2-4-6-8/h2-7,11H,1H3/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPBMOGQWNYCNO-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC=CC=C1)/[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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